molecular formula C22H23NO4 B4668835 N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

Cat. No.: B4668835
M. Wt: 365.4 g/mol
InChI Key: IVGWKZVFSGKUIP-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a chromen-2-one moiety and a dimethylphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide typically involves the following steps:

    Formation of the Chromen-2-one Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group: This step may involve a nucleophilic substitution reaction where the dimethylphenyl group is introduced to the chromen-2-one structure.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide bond, which can be achieved through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)acetamide: A simpler analog without the chromen-2-one moiety.

    2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide: Lacks the dimethylphenyl group.

Uniqueness

N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is unique due to its combination of a chromen-2-one moiety and a dimethylphenyl group, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-12-9-17(20-15(4)16(5)22(25)27-18(20)10-12)26-11-19(24)23-21-13(2)7-6-8-14(21)3/h6-10H,11H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGWKZVFSGKUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=CC3=C2C(=C(C(=O)O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
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N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
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N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Reactant of Route 4
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N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

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